

Comparative analysis of the crystal packing in nitroaniline hydrochlorides

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Compound of Interest

Compound Name: 3-Nitroanilinium chloride

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A Comparative Analysis of Crystal Packing in Nitroaniline Hydrochlorides

A deep dive into the structural nuances of ortho-, meta-, and para-nitroaniline hydrochlorides, this guide offers a comparative analysis of their crystal packing, supported by crystallographic data. Intended for researchers, scientists, and professionals in drug development, this document provides a side-by-side examination of the key structural parameters that govern the solid-state architecture of these isomeric compounds.

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces. In the case of isomeric compounds like nitroaniline hydrochlorides, the subtle shift in the position of the nitro group relative to the anilinium group can lead to profound differences in their crystal structures. This guide elucidates these differences through a detailed comparison of their crystallographic parameters and hydrogen bonding networks.

Crystallographic Data Comparison

The crystallographic data for the ortho-, meta-, and para-isomers of nitroaniline hydrochloride are summarized in the table below. The data for the para-isomer is from a refined crystal structure analysis, ensuring a high degree of accuracy.

Parameter	o-Nitroaniline Hydrochloride	m-Nitroaniline Hydrochloride	p-Nitroaniline Hydrochloride (refined)^[1]
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pbca	P2 ₁ /c	P2 ₁ /n
a (Å)	7.878(2)	13.041(3)	4.9807(6)
b (Å)	7.940(2)	5.761(1)	16.344(2)
c (Å)	23.73(1)	10.603(2)	9.342(1)
α (°)	90	90	90
β (°)	90	100.89(2)	93.87(1)
γ (°)	90	90	90
Volume (Å ³)	1484.3(8)	782.4(3)	758.7
Z	8	4	4

Analysis of Intermolecular Interactions

The dominant intermolecular interactions in the crystal structures of nitroaniline hydrochlorides are the hydrogen bonds formed between the anilinium group (-NH_3^+) and the chloride anion (Cl^-), as well as weaker interactions involving the nitro group (-NO_2) and C-H donors. The geometry of these hydrogen bonds is a key determinant of the overall crystal packing.

Hydrogen Bonding Networks

Isomer	Donor-Acceptor	D-H (Å)	H···A (Å)	D···A (Å)	D-H···A (°)
ortho-	N-H···Cl	-	-	3.12 (avg)	-
meta-	N-H···Cl	0.91(3)	2.23(3)	3.128(2)	170(3)
	N-H···Cl	0.90(3)	2.29(3)	3.176(2)	168(3)
	N-H···O	0.90(3)	2.50(3)	2.913(3)	110(2)
para- (refined)	N-H···Cl	0.90(3)	2.25(3)	3.141(2)	171(2)
	N-H···Cl	0.91(3)	2.28(3)	3.178(2)	172(3)
	N-H···Cl	0.90(3)	2.36(3)	3.228(2)	161(2)
	C-H···O	0.93	2.56	3.421(3)	154

Key Observations:

- Primary Hydrogen Bonding: In all three isomers, the strongest hydrogen bonds are of the N-H···Cl type, linking the anilinium cations and chloride anions into extended networks.
- Isomeric Influence: The position of the nitro group significantly influences the dimensionality and topology of these networks.
- ortho-Isomer: The steric hindrance from the adjacent nitro group in the ortho-isomer leads to a more complex three-dimensional hydrogen-bonded network.
- meta-Isomer: The meta-isomer exhibits a sheet-like arrangement, where N-H···Cl hydrogen bonds form chains, and these chains are further linked by weaker N-H···O interactions involving the nitro group.
- para-Isomer: The para-isomer displays a layered structure. The refined data reveals a network of N-H···Cl hydrogen bonds and weaker C-H···O interactions that contribute to the stability of the crystal lattice.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.



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General workflow for single-crystal X-ray diffraction analysis.

Synthesis of Nitroaniline Hydrochlorides: The hydrochloride salts were prepared by reacting the respective nitroaniline isomer (ortho, meta, or para) with hydrochloric acid in a suitable solvent, followed by crystallization.

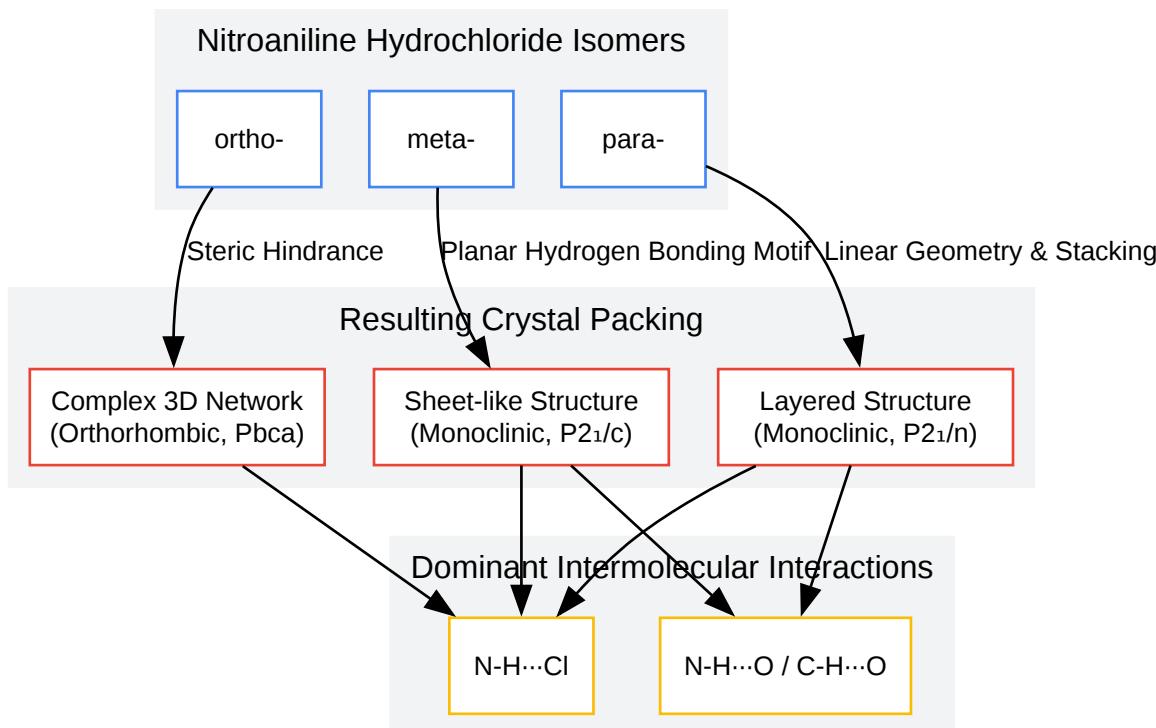
X-ray Diffraction Data Collection: A suitable single crystal of each isomer was mounted on a diffractometer. Data for the refined structure of p-nitroaniline hydrochloride was collected on a Bruker P4 diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)[1]. The data was collected at room temperature (293 K).

Structure Solution and Refinement: The crystal structures were solved using direct methods and refined by full-matrix least-squares on F^2 . The positions of hydrogen atoms were typically located from difference Fourier maps and refined isotropically. Software such as SHELXTL and WinGX were utilized for structure solution, refinement, and data analysis[1].

Comparative Packing Analysis

The differences in the crystal systems and space groups among the three isomers are a direct consequence of their varied molecular symmetries and the resulting hydrogen bonding patterns.

Influence of Isomerism on Crystal Packing

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Logical relationship between isomerism and crystal packing.

The ortho-isomer, with its bulky nitro group adjacent to the anilinium group, adopts an orthorhombic crystal system to accommodate the steric strain, leading to a complex three-dimensional network. In contrast, the meta- and para-isomers, with less steric hindrance, crystallize in the monoclinic system. The planarity of the hydrogen-bonded motifs in the meta-isomer results in a sheet-like packing. The linear geometry of the para-isomer facilitates the formation of layers, which are held together by a combination of strong N-H···Cl and weaker C-H···O hydrogen bonds.

In conclusion, this comparative analysis demonstrates that the seemingly minor positional variation of the nitro group in nitroaniline hydrochloride isomers has a profound impact on their crystal packing. Understanding these structure-property relationships is crucial for predicting and controlling the solid-state properties of pharmaceutical compounds and other functional organic materials.

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References

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